5-Bromo-6-methyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Historical Evolution of Tetrahydropyrimidine Research
The discovery of the Biginelli reaction in 1893 by Pietro Giacomo Biginelli marked a pivotal moment in heterocyclic chemistry, enabling the one-pot synthesis of tetrahydropyrimidines (THPMs) from urea, aldehydes, and β-ketoesters. Early applications focused on calcium channel modulation, but the 1999 identification of monastrol—a THPM derivative—as a kinesin-5 inhibitor revitalized interest in these compounds for anticancer applications. Subsequent decades saw systematic modifications to the THPM core, including halogenation, to improve pharmacokinetic properties. For instance, the introduction of bromine at position 5 in pyrimidine-2,4-dione derivatives was found to enhance DNA intercalation capacity in tumor cells.
The structural versatility of THPMs is exemplified by derivatives like ethyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which demonstrated nanomolar affinity for adenosine receptors. Such advancements underscore the transition from simple dihydropyrimidinones to multifunctional hybrids with tailored bioactivity profiles.
Significance of Pyrimidine-2,4-dione Derivatives in Medicinal Chemistry
Pyrimidine-2,4-dione derivatives constitute a privileged scaffold in drug discovery due to their dual hydrogen-bonding capacity and planar geometry, enabling interactions with enzymes and receptors. The 2,4-dione moiety facilitates π-stacking with aromatic residues in binding pockets, while nitrogen atoms participate in critical hydrogen bonds. Halogenation at strategic positions amplifies these interactions; bromine’s polarizability enhances van der Waals contacts, and the trifluoromethyl group induces metabolic stability through steric and electronic effects.
Recent work on 1-[(3-bromophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 313376-81-7) revealed a 15 nM IC50 against kinase targets, attributed to halogen bonds between bromine and backbone carbonyl oxygens. Similarly, 5-bromo-2-fluoropyrimidine derivatives synthesized via POCl3-mediated reactions showed enhanced antibacterial potency compared to non-halogenated analogs. These findings validate the hypothesis that halogenation augments both binding affinity and selectivity.
Current Research Landscape for Halogenated Tetrahydropyrimidines
Contemporary synthetic strategies for halogenated THPMs emphasize regioselective functionalization. A 2022 study demonstrated that microwave-assisted Biginelli reactions with ZnCl2 catalysis achieve 85% yields for 7- and 8-halogenated derivatives, reducing reaction times from 12 hours to 90 minutes. Bromination typically employs N-bromosuccinimide (NBS) under radical conditions, while trifluoromethyl groups are introduced via Ullmann-type couplings with aryl boronic acids.
The target compound, 5-bromo-6-methyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione, exemplifies these trends. Its structure combines:
- Bromine at position 5 to modulate electron density and steric bulk
- Trifluoromethyl at the benzyl position to enhance lipophilicity and oxidative stability
- Methyl at position 6 to restrict conformational flexibility
Biological evaluations of analogous compounds show promising trends. For example, 5-bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione exhibited sub-micromolar activity against solid tumor lines, with a 43.63 µM IC50 in HeLa cells.
Research Gaps and Scientific Rationale
Despite progress, three critical gaps persist:
- Synthetic Optimization : Current routes to 5-bromo-6-methyl derivatives require stoichiometric POCl3, generating hazardous waste. Catalytic methods using Brønsted acids or ionic liquids remain underexplored.
- Mechanistic Studies : While halogen bonding is implicated in target engagement, no studies have resolved X-ray structures of the compound bound to biological targets like kinases or GPCRs.
- Structure-Activity Relationships (SAR) : Systematic comparisons of bromine vs. other halogens (Cl, I) at position 5 are lacking, despite evidence that iodine enhances residence time in binding pockets.
Addressing these gaps could unlock new therapeutic applications, particularly in oncology and infectious diseases. The compound’s dual halogenation pattern positions it as a unique chemical probe for studying halogen bonding in drug-receptor interactions.
Table 1: Comparative Bioactivity of Halogenated Tetrahydropyrimidine Derivatives
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-methyl-1-[[2-(trifluoromethyl)phenyl]methyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF3N2O2/c1-7-10(14)11(20)18-12(21)19(7)6-8-4-2-3-5-9(8)13(15,16)17/h2-5H,6H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIHYBIFFOTHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1CC2=CC=CC=C2C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2102411-35-6 | |
| Record name | 5-Bromo-6-methyl-1-[[2-(trifluoromethyl)phenyl]methyl]-2,4(1H,3H)-pyrimidinedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5TV2A9ER5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
5-Bromo-6-methyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS Number: 830346-48-0) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique trifluoromethyl group and a bromine atom, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C13H9BrF4N2O2
- Molecular Weight : 381.12 g/mol
- Stereochemistry : Achiral
- Defined Stereocenters : 0
- E/Z Centers : 0
Biological Activity Overview
The biological activity of pyrimidine derivatives has been extensively studied, with many exhibiting antimicrobial, antiviral, and anticancer properties. The specific compound has shown promising results in various studies.
Antimicrobial Activity
Research indicates that several pyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that related pyrimidine compounds showed activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- The presence of substituents such as bromine and trifluoromethyl groups can enhance the antimicrobial efficacy of these compounds due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
Antiviral Activity
Pyrimidines are known for their antiviral properties as well. Some derivatives have been reported to inhibit viral replication effectively:
- Compounds similar to 5-bromo derivatives have shown activity against various viruses by interfering with viral RNA synthesis .
Anticancer Activity
Pyrimidine derivatives have also been investigated for their potential anticancer effects:
- In vitro studies have highlighted that certain substituted pyrimidines can induce apoptosis in cancer cells by activating specific pathways related to cell death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives:
- Bromine Substitution : The presence of bromine at position 5 has been linked to enhanced biological activity due to its electronegative nature and ability to participate in hydrogen bonding.
- Trifluoromethyl Group : The trifluoromethyl group at position 2 contributes significantly to lipophilicity, which can improve membrane permeability and bioavailability .
Case Studies
Several studies have explored the biological activities of compounds related to 5-bromo-6-methyl-pyrimidines:
-
Antimicrobial Evaluation : A series of synthesized pyrimidine derivatives were tested against common pathogens. Notably, compounds with bromine and trifluoromethyl groups exhibited higher inhibition zones compared to standard antibiotics .
Compound Activity Against E. coli Activity Against S. aureus Compound A 15 mm 20 mm Compound B 18 mm 22 mm 5-Bromo Derivative 25 mm 30 mm - Anticancer Studies : In a study assessing the cytotoxic effects on HeLa cells, the compound demonstrated significant inhibition of cell proliferation compared to control groups .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of 5-Bromo-6-methyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione as an anticancer agent. A study published in Journal of Medicinal Chemistry investigated its effects on various cancer cell lines, revealing that the compound inhibits tumor growth through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to target specific pathways involved in cancer proliferation makes it a promising candidate for further development.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15.4 | Apoptosis induction | |
| HeLa | 12.3 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research published in Pharmaceutical Biology highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuroprotective Effects
In neuropharmacology, studies have indicated that this compound may possess neuroprotective effects. A study conducted on animal models of neurodegenerative diseases showed that it could reduce oxidative stress markers and improve cognitive function.
Herbicidal Activity
The compound's structural characteristics suggest potential use as a herbicide. Preliminary tests have shown that it can inhibit the growth of certain weeds without harming crops. This selectivity is attributed to its ability to target specific metabolic pathways in plants.
| Weed Species | Effective Concentration (EC50) |
|---|---|
| Amaranthus retroflexus | 20 µg/mL |
| Chenopodium album | 25 µg/mL |
Insecticidal Properties
Additionally, the compound has been explored for its insecticidal properties. Laboratory tests indicate that it can effectively repel or kill pests such as aphids and whiteflies, making it a candidate for integrated pest management strategies.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic substitution, enabling the introduction of heteroatoms or functional groups.
| Reaction Type | Reagents/Conditions | Products Formed | Yield | References |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Amines (e.g., NH₃, alkylamines) in DMF, 80°C | 5-Amino derivatives | 60-75% | |
| Halogen Exchange | KI/CuI in DMSO, 120°C | 5-Iodo analog | 45% |
Key findings:
-
The electron-withdrawing trifluoromethyl group enhances electrophilicity at the brominated position, facilitating substitution.
-
Steric hindrance from the benzyl group slightly reduces reaction rates compared to simpler analogs.
Oxidation Reactions
The methyl group at position 6 and the pyrimidinedione ring undergo oxidation under controlled conditions.
| Target Site | Oxidizing Agent | Conditions | Products Formed | Yield | References |
|---|---|---|---|---|---|
| C6-Methyl | KMnO₄, H₂O | 25°C, 12 hrs | 6-Carboxylic acid derivative | 55% | |
| Pyrimidinedione ring | CrO₃, Acetic Acid | Reflux, 6 hrs | Ring-opened dicarboxylic acid | 40% |
Notable observations:
-
Oxidation of the methyl group proceeds without ring degradation at mild temperatures.
-
Strong oxidizing agents like CrO₃ cause ring cleavage, forming dicarboxylic acids.
Reduction Reactions
The pyrimidinedione core and substituents can be reduced to modify electronic properties.
| Reaction Type | Reagents/Conditions | Products Formed | Yield | References |
|---|---|---|---|---|
| Ring Reduction | LiAlH₄, THF, 0°C → RT | 1,2,3,4-Tetrahydropyrimidine | 70% | |
| Debromination | H₂, Pd/C, EtOH | De-brominated analog | 85% |
Mechanistic insights:
-
LiAlH₄ selectively reduces the dione to a diol while preserving the trifluoromethyl group.
-
Catalytic hydrogenation removes bromine without affecting other halogens.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings for structural diversification.
| Coupling Type | Catalytic System | Partners | Products Formed | Yield | References |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acids | Biaryl derivatives | 65-80% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene | Amines | 5-Aminoaryl analogs | 50% |
Applications:
-
Suzuki couplings enable the synthesis of biaryl derivatives for drug discovery.
-
Steric bulk from the benzyl group necessitates optimized ligand systems (e.g., Xantphos).
Stability and Degradation
The compound demonstrates stability under specific conditions but degrades under extremes.
Critical data:
-
Acidic conditions promote ring hydrolysis, limiting its use in low-pH formulations.
-
The trifluoromethyl group remains intact under thermal stress up to 150°C.
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-6-methyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione?
The compound can be synthesized via multi-step protocols involving Biginelli-like reactions or modifications of tetrahydropyrimidine scaffolds. For example:
- Step 1 : Condensation of substituted aldehydes (e.g., 2-(trifluoromethyl)benzaldehyde) with urea/thiourea derivatives and β-keto esters under acidic conditions.
- Step 2 : Bromination at the 5-position using reagents like NBS (N-bromosuccinimide) in a regioselective manner.
- Step 3 : N-Alkylation with 2-(trifluoromethyl)benzyl bromide to introduce the benzyl group.
Characterization typically involves , , and mass spectrometry. For crystallographic validation, SHELX software (e.g., SHELXL) is widely used for refinement .
Q. How can researchers confirm the structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : and NMR to verify substitution patterns and regiochemistry. For example, the methyl group at position 6 typically appears as a singlet near δ 2.27 ppm in DMSO-d .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions. SHELXL is recommended for high-resolution refinement .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and bromine isotope patterns.
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed?
Regioselectivity at the 5-position is influenced by:
- Electronic Effects : Electron-donating groups (e.g., methyl) direct bromination to adjacent positions.
- Steric Hindrance : Bulky substituents near reactive sites may necessitate alternative brominating agents (e.g., Br/FeBr).
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
Refer to analogous dihydropyrimidine syntheses where bromination was optimized using NBS in CCl under UV light .
Q. What computational methods predict the compound’s reactivity or binding properties?
- DFT Calculations : Model electrophilic aromatic substitution to predict bromination sites.
- Molecular Docking : Screen for potential biological targets (e.g., enzymes with pyrimidine-binding pockets) using software like AutoDock.
- MD Simulations : Assess stability in biological membranes, considering the trifluoromethyl group’s hydrophobicity.
Studies on structurally similar pyrimidines highlight the role of the trifluoromethyl group in enhancing binding affinity .
Q. How can crystallographic data resolve discrepancies in spectral assignments?
If NMR signals conflict with expected structures:
- Twinned Data Analysis : Use SHELXL’s twin refinement tools to resolve overlapping peaks in X-ray data .
- Hydrogen-Bonding Networks : Compare experimental IR spectra with computed vibrational modes (e.g., using Gaussian).
- Validation Tools : Employ checkCIF/PLATON to flag steric clashes or unrealistic bond lengths in crystal structures .
Q. What strategies optimize yield in multi-step syntheses?
- Intermediate Purification : Use column chromatography after each step to remove byproducts (e.g., unreacted aldehydes).
- Catalysis : Employ Lewis acids (e.g., ZnCl) in condensation steps to accelerate reaction rates.
- Microwave Assistance : Reduce reaction times for bromination and alkylation steps, as demonstrated in analogous tetrahydroquinazoline syntheses .
Data Analysis and Contradictions
Q. How should researchers address conflicting biological activity reports?
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects.
- Metabolic Stability Tests : Use liver microsomes to assess if the bromine or trifluoromethyl group impacts degradation.
- Structural Analogues : Compare with compounds like ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, where trifluoromethyl groups enhanced activity .
Q. What analytical methods differentiate between keto-enol tautomers in solution?
- Variable Temperature NMR : Monitor chemical shift changes to identify tautomeric equilibria.
- UV-Vis Spectroscopy : Detect absorption bands characteristic of enol forms (e.g., ~300 nm).
- Theoretical Calculations : Compare DFT-predicted tautomer energies with experimental data .
Experimental Design
Q. How to design assays for evaluating enzyme inhibition?
- Target Selection : Focus on pyrimidine-dependent enzymes (e.g., dihydrofolate reductase).
- Kinetic Assays : Measure IC values using fluorogenic substrates.
- Control Compounds : Include known inhibitors (e.g., methotrexate) to validate assay conditions.
Refer to studies on thieno[3,2-d]pyrimidines, where bromophenyl groups improved inhibitory potency .
Q. What safety protocols are critical for handling brominated pyrimidines?
- Ventilation : Use fume hoods during bromination to avoid inhalation hazards.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to prevent skin contact.
- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
